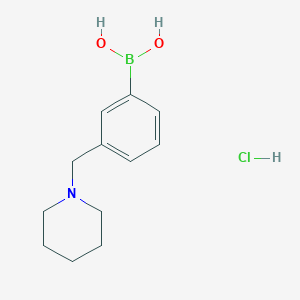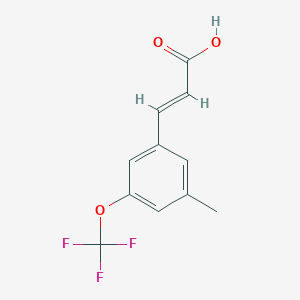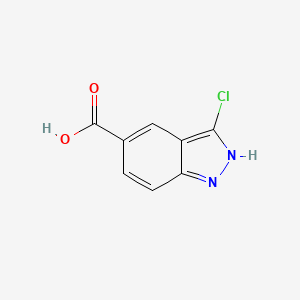
3-chloro-1H-indazole-5-carboxylic acid
Overview
Description
3-chloro-1H-indazole-5-carboxylic acid is an important pharmaceutical intermediate used to build active drug molecules . Its IUPAC name is this compound .
Synthesis Analysis
The synthesis of 1H-indazole-3-carboxylic acid involves dissolving it in anhydrous acetic acid in a three-necked flask, heating and stirring. After the substrate is dissolved and clarified, phosphorus oxychloride dissolved in anhydrous acetic acid is slowly added. The reaction is refluxed at 90°C in an oil bath for 14 hours. After the reaction is complete, a white precipitate is formed, cooled in an ice bath, vacuum filtered, and washed with ethyl acetate and then ether to obtain 5-chloro-1H-indazole-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code is 1S/C8H5ClN2O2/c9-7-5-3-4 (8 (12)13)1-2-6 (5)10-11-7/h1-3H, (H,10,11) (H,12,13) .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 196.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 196.0039551 g/mol .
Scientific Research Applications
Antispermatogenic Agents
The synthesis and study of halogenated 1-benzylindazole-3-carboxylic acids, closely related to 3-chloro-1H-indazole-5-carboxylic acid, have demonstrated potent antispermatogenic activity. These compounds, including 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, have shown significant effects on testicular weight and inhibition of spermatogenesis (Corsi & Palazzo, 1976).
Synthesis of Novel Derivatives
Research into the synthesis of novel derivatives of indazole carboxylates has been extensive. One study describes the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate, featuring various aliphatic or aromatic acyl radicals and substituents like halogens or methyl groups (Bistocchi et al., 1981).
Pseudo-Cross-Conjugated Mesomeric Betaines
1.2-Dimethylindazolium-3-carboxylates, derivatives of indazole, function as pseudo-cross-conjugated mesomeric betaines (PCCMB). They can decarboxylate to form N-heterocyclic carbenes of indazole, which are useful in chemical syntheses (Schmidt et al., 2006).
Crystal Structure Studies
The crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid was examined, revealing a triclinic space group and specific geometric parameters. Such studies are vital for understanding the physical properties of these compounds (Hu Yong-zhou, 2008).
Novel Synthesis Methods
Researchers have developed novel methods for the synthesis of indazole carboxylates, including 1H-indazole-3-carboxylic acid. These methods offer advantages like lower cost, mild reaction conditions, and simplicity, suitable for industrial manufacture (Rao Er-chang, 2006).
Enthalpy of Formation Studies
The enthalpy of formation for various indazoles, including 1H-indazole-3-carboxylic acid, was studied experimentally and theoretically. Such studies help in understanding the energetic and structural influence of different functional groups in these compounds (Orozco-Guareño et al., 2019).
Structural Characterization
Structural characterization studies, such as those on 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, provide critical insights into the molecular geometry and bonding of indazole derivatives. This information is vital for understanding their potential applications (Anuradha et al., 2014).
Contraceptive Applications
Some indazole carboxylic acids have been studied for their potential use as male contraceptives. Compounds like 1-(2,4-dichlorobenzyl)-indazole-3-carboxylic acid show promise in affecting Sertoli-germ cell adherens junctions, leading to germ cell loss and potential contraceptive effects (Cheng et al., 2002).
Anti-inflammatory and Analgesic Properties
Derivatives of indazole-3-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research expands the potential therapeutic applications of these compounds (Reddy et al., 2015).
Mechanism of Action
Target of Action
The primary target of 3-chloro-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
This compound interacts with its target, the S1P1 receptor, in two distinct ways. It can activate the receptor, which helps maintain the integrity of the endothelial barrier . Alternatively, it can induce desensitization of the S1P1 receptor, leading to peripheral blood lymphopenia .
Biochemical Pathways
The interaction of this compound with the S1P1 receptor affects several biochemical pathways. The activation of the receptor helps maintain the integrity of the endothelial barrier, which is crucial for vascular health . On the other hand, the desensitization of the receptor leads to peripheral blood lymphopenia .
Result of Action
The activation of the S1P1 receptor by this compound helps maintain the integrity of the endothelial barrier . This could potentially contribute to vascular health. In contrast, the desensitization of the S1P1 receptor leads to peripheral blood lymphopenia , which could have implications for immune function.
Biochemical Analysis
Biochemical Properties
3-Chloro-1H-indazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit certain enzymes such as tyrosine threonine kinase (TTK), which is involved in cell cycle regulation . The compound’s interaction with TTK can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiproliferative activity against cancer cell lines, including colon and melanoma cells . The compound can induce cell cycle arrest in the G0-G1 phase, thereby inhibiting cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with tyrosine threonine kinase (TTK) results in the inhibition of this enzyme, which is crucial for cell cycle progression . This inhibition can lead to reduced cell proliferation and potential anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indazole derivatives, including this compound, can remain stable under specific conditions, but may degrade over time, affecting their long-term efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects. For example, indazole derivatives have been shown to inhibit cell growth at concentrations lower than 1 μM, but higher doses may lead to toxicity in normal cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence its efficacy and toxicity. For instance, the metabolism of indazole derivatives can lead to the formation of active metabolites that contribute to their biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Its localization and accumulation within specific tissues can influence its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity .
properties
IUPAC Name |
3-chloro-2H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKVYMZENPQZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1453376.png)
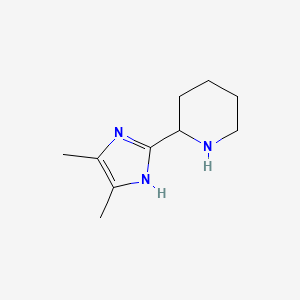

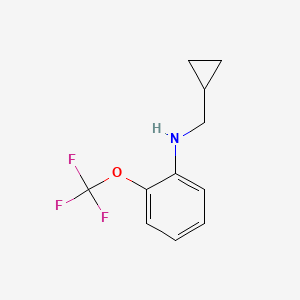
![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)
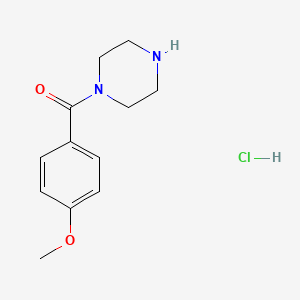
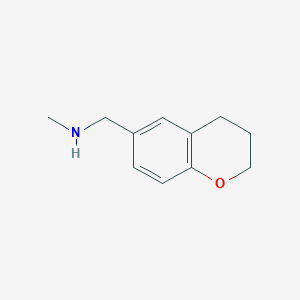
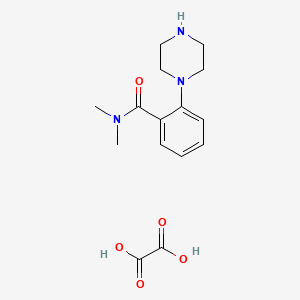
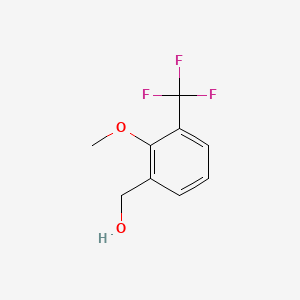

![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)
